molecular formula C15H15FO B1597942 3,5-Dimethyl-4'-fluorobenzhydrol CAS No. 844856-33-3

3,5-Dimethyl-4'-fluorobenzhydrol

Cat. No.: B1597942
CAS No.: 844856-33-3
M. Wt: 230.28 g/mol
InChI Key: JZKVGVUPHRDZIT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4’-fluorobenzhydrol is an organic compound with the molecular formula C15H15FO and a molecular weight of 230.28 g/mol . It is a fluorinated benzhydrol derivative, which means it contains a fluorine atom attached to a benzhydrol structure. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-fluorobenzhydrol typically involves the reduction of the corresponding ketone, 3,5-Dimethyl-4’-fluorobenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for 3,5-Dimethyl-4’-fluorobenzhydrol are not widely documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4’-fluorobenzhydrol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized back to its corresponding ketone, 3,5-Dimethyl-4’-fluorobenzophenone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the compound is typically synthesized through the reduction of its ketone precursor.

    Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: 3,5-Dimethyl-4’-fluorobenzophenone.

    Reduction: 3,5-Dimethyl-4’-fluorobenzhydrol.

    Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-4’-fluorobenzhydrol is utilized in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In studies involving the interaction of fluorinated compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals, particularly those involving fluorinated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4’-fluorobenzhydrol is not well-documented. as a fluorinated benzhydrol derivative, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and possibly through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, potentially affecting its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzhydrol: The parent compound without the fluorine and methyl substituents.

    4’-Fluorobenzhydrol: A similar compound with only the fluorine substituent.

    3,5-Dimethylbenzhydrol: A similar compound with only the methyl substituents.

Uniqueness

3,5-Dimethyl-4’-fluorobenzhydrol is unique due to the presence of both the fluorine and methyl substituents. The fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological molecules. The methyl groups can also affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKVGVUPHRDZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=C(C=C2)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374391
Record name 3,5-Dimethyl-4'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844856-33-3
Record name 3,5-Dimethyl-4'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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